molecular formula C18H17FN2S B2870473 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207057-66-6

2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2870473
CAS No.: 1207057-66-6
M. Wt: 312.41
InChI Key: IFINZUDUXHSJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

  • 4-Fluorophenyl group at position 1, a common pharmacophore in kinase inhibitors and acetylcholinesterase inhibitors.
  • p-Tolyl group (para-methylphenyl) at position 5, enhancing hydrophobic interactions in biological targets.

Its molecular formula is C₁₈H₁₇FN₂S (molecular weight: 312.40 g/mol).

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFINZUDUXHSJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is acetyl- and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting various neurological processes.

Mode of Action

The compound interacts with its targets (acetyl- and butyrylcholinesterase) by inhibiting their activity This inhibition results in an increased concentration of acetylcholine in the nervous system

Biological Activity

2-(Ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound classified as an imidazole derivative. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features several key functional groups that contribute to its biological activity:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Ethylthio Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Fluorophenyl and p-Tolyl Substituents : These aromatic groups can enhance lipophilicity and potentially improve binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that imidazole derivatives can modulate various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects against cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by altering the expression of key proteins such as Bcl-2 and Bax .

Anticancer Activity

A significant body of research has explored the anticancer potential of imidazole derivatives. For instance:

  • In vitro studies demonstrated that similar imidazole compounds exhibited potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds often ranged from 10 µM to 30 µM, indicating effective cytotoxicity compared to standard chemotherapy agents like 5-FU .
  • A specific study highlighted that a related imidazole derivative induced apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), showcasing a promising mechanism for anticancer activity .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's ethylthio group may enhance its interaction with microbial targets:

  • Preliminary screening has shown that certain imidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyCompoundTargetIC50 (µM)Mechanism
Study 1This compoundHeLa Cells18.53Induces apoptosis via Bax/Bcl-2 modulation
Study 2Related Imidazole DerivativeA549 Cells25.00Inhibits cell proliferation by targeting specific enzymes
Study 3Ethylthio Imidazole VariantStaphylococcus aureus15.00Disrupts cell membrane integrity

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
2-((2-(Ethylthio)-1H-benzo[d]imidazole-1-yl)methyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (15) - Ethylthio (2)
- 4-Fluorophenyl (5)
- Oxadiazole-linked benzimidazole
C₁₈H₁₅FN₄OS Acetylcholinesterase inhibition; higher polarity due to oxadiazole
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) - Ethylthio (2)
- 4-Fluorobenzyl (1)
- Formyl (5)
C₁₃H₁₂FN₃OS Lower melting point (55.5–57.5°C); reactivity via formyl group
SB202190 - 4-Fluorophenyl (4)
- 4-Hydroxyphenyl (2)
- 4-Pyridyl (5)
C₂₀H₁₅FN₄O Potent p38 MAPK inhibitor; hydroxyl group enables hydrogen bonding
1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol - Ethylthio (2)
- Biphenyl (5)
C₁₇H₁₆N₂S High logP (estimated ~5.2) due to biphenyl; potential solubility challenges
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol - Bromophenyl (5)
- p-Tolyl (1)
C₁₆H₁₂BrN₂S Electron-withdrawing Br may reduce metabolic stability compared to p-tolyl

Substituent Effects on Physicochemical Properties

  • Ethylthio Group : Enhances lipophilicity (logP ~3.5–4.0) and resistance to oxidation compared to hydroxyl or methoxy groups .
  • 4-Fluorophenyl : Balances hydrophobicity and electronic effects, improving target binding in kinase inhibitors (e.g., SB202190 IC₅₀: 50 nM for p38α) .
  • p-Tolyl vs. Biphenyl : The p-tolyl group in the target compound reduces molecular weight (vs. biphenyl in ) and improves solubility while retaining hydrophobicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.